2-[(2-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C25H20FN3O2S2 This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, including fluorophenyl, methylphenyl, and phenylsulfanyl groups
Preparation Methods
The synthesis of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of boron reagents with halogenated aromatic compounds in the presence of a palladium catalyst.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine.
Scientific Research Applications
2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the fluorophenyl and phenylsulfanyl groups allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE include:
- 2-{[(4-Chlorophenyl)(phenyl)methyl]sulfinyl}-N-(4-fluorobenzyl)acetamide
- 2-{[(2-fluorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide These compounds share similar structural features but differ in their specific substituents, which can affect their chemical properties and potential applications. The uniqueness of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C25H20FN3OS2 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-N-(4-methylphenyl)-5-phenylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H20FN3OS2/c1-17-11-13-19(14-12-17)28-24(30)23-22(32-20-8-3-2-4-9-20)15-27-25(29-23)31-16-18-7-5-6-10-21(18)26/h2-15H,16H2,1H3,(H,28,30) |
InChI Key |
GQWTTXRIPQBEJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=CC=C4F |
Origin of Product |
United States |
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